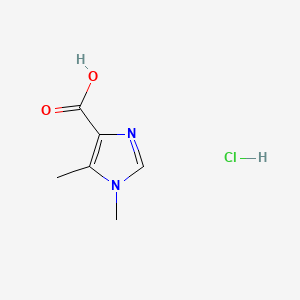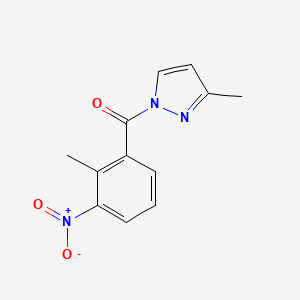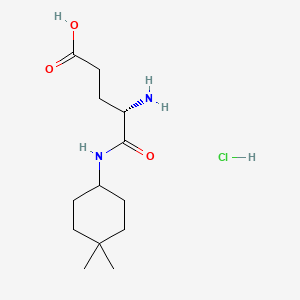![molecular formula C18H20N2OS B7456348 3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7456348.png)
3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one, commonly known as DMPSB, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DMPSB is a sulfur-containing compound that has been synthesized through various methods and has shown promising results in various biological systems.
科学的研究の応用
DMPSB has shown potential therapeutic applications in various biological systems. Studies have shown that DMPSB has anti-inflammatory, antioxidant, and anticancer properties. DMPSB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. DMPSB has also been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. Additionally, DMPSB has been shown to protect against oxidative stress in various cell types.
作用機序
The exact mechanism of action of DMPSB is not fully understood. However, studies have suggested that DMPSB may exert its effects through the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. DMPSB has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer cell growth. DMPSB has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification pathways.
Biochemical and Physiological Effects:
DMPSB has been shown to have various biochemical and physiological effects. DMPSB has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. DMPSB has also been shown to reduce the production of reactive oxygen species and lipid peroxidation products in various cell types. Additionally, DMPSB has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
実験室実験の利点と制限
DMPSB has several advantages for lab experiments. DMPSB is a small molecule that can be easily synthesized and modified. DMPSB has also been shown to have low toxicity in animal models, making it a safe candidate for further research. However, DMPSB has some limitations for lab experiments. DMPSB has poor solubility in water, which can make it difficult to administer in vivo. Additionally, DMPSB has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
将来の方向性
There are several future directions for DMPSB research. One potential direction is to investigate the efficacy of DMPSB in combination with other anticancer drugs. Another potential direction is to investigate the safety and efficacy of DMPSB in humans. Additionally, further studies are needed to fully understand the mechanism of action of DMPSB and its potential therapeutic applications in various diseases. Overall, DMPSB has shown promising results in various biological systems and has the potential to be a valuable therapeutic agent in the future.
合成法
DMPSB can be synthesized through various methods, including the reaction of 3-(3-bromo-propyl)-1H-benzimidazol-2-one with 3,4-dimethylthiophenol in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-(3-chloro-propyl)-1H-benzimidazol-2-one with 3,4-dimethylthiophenol in the presence of a copper catalyst. Both methods yield DMPSB as a white crystalline solid.
特性
IUPAC Name |
3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-13-8-9-15(12-14(13)2)22-11-5-10-20-17-7-4-3-6-16(17)19-18(20)21/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWWCXKGKOCZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCCCN2C3=CC=CC=C3NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

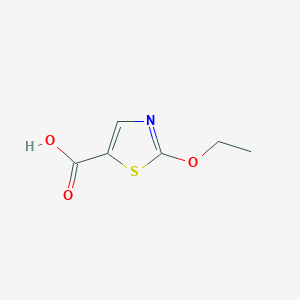
![2-[[2-(1-Methylimidazol-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7456294.png)
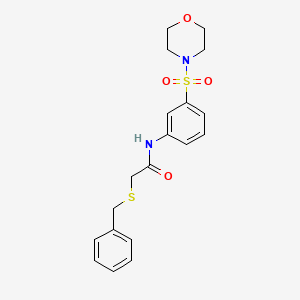
![2-{methyl[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoic acid](/img/structure/B7456311.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide](/img/structure/B7456319.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7456322.png)
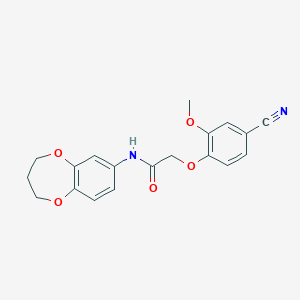
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7456335.png)
